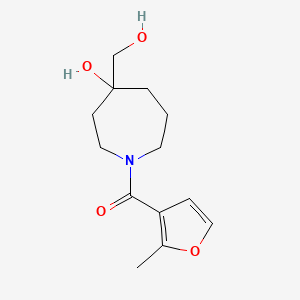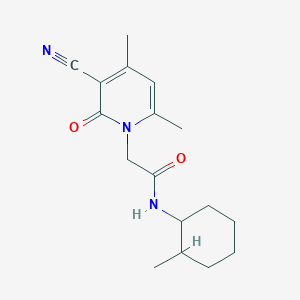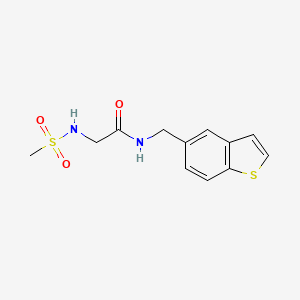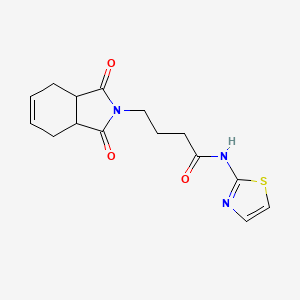![molecular formula C19H19NO2 B5404103 4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5404103.png)
4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one is a synthetic compound that belongs to the family of coumarin derivatives. It is commonly known as EPC-MOC and has been extensively studied for its potential applications in various fields of science.
科学的研究の応用
EPC-MOC has been extensively studied for its potential applications in various fields of science. It has been found to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. EPC-MOC has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
作用機序
The mechanism of action of EPC-MOC is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with cellular targets, such as enzymes and receptors. EPC-MOC has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase, which are involved in the regulation of neurotransmitters and melanin synthesis, respectively.
Biochemical and Physiological Effects:
EPC-MOC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. EPC-MOC has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, EPC-MOC has been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
実験室実験の利点と制限
EPC-MOC has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, such as its relatively high cost and limited availability. Additionally, the mechanism of action of EPC-MOC is not fully understood, which may limit its use in certain research applications.
将来の方向性
There are several future directions for the study of EPC-MOC. One potential direction is to further investigate its mechanism of action and cellular targets. This could lead to the development of more specific and effective therapeutic agents. Another direction is to explore its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the development of new synthesis methods for EPC-MOC could improve its availability and reduce its cost, making it more accessible for research purposes.
Conclusion:
In conclusion, EPC-MOC is a synthetic compound that has been extensively studied for its potential applications in various fields of science. It exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While its mechanism of action is not fully understood, EPC-MOC has shown promising results in various research applications. Further studies are needed to fully understand its mechanism of action and explore its potential use in various fields of science.
合成法
EPC-MOC can be synthesized using a multistep process that involves the condensation of 4-hydroxycoumarin with ethyl(phenyl)aminoacetaldehyde in the presence of a catalyst. The resulting intermediate is then treated with methyl iodide to yield the final product. The synthesis of EPC-MOC has been optimized to achieve high yields and purity, making it suitable for various research applications.
特性
IUPAC Name |
4-[(N-ethylanilino)methyl]-7-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-3-20(16-7-5-4-6-8-16)13-15-12-19(21)22-18-11-14(2)9-10-17(15)18/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSWUCHUNMLNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=O)OC2=C1C=CC(=C2)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199712 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-{[ethyl(phenyl)amino]methyl}-7-methyl-2H-chromen-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,6-dimethyl-2-oxo-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5404051.png)

![2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5404061.png)
![7-acetyl-3-(allylthio)-6-(4-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5404065.png)

![1-{[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-propanol hydrochloride](/img/structure/B5404074.png)

![2-chloro-5-(5-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5404115.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B5404118.png)

![N-allyl-3-[(isopropylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5404137.png)
![4-(cyclopropylmethyl)-1-[2-(1H-imidazol-2-yl)benzoyl]-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5404144.png)